molecular formula C10H10ClNO B8564551 5-Chloro-3-ethyl-2,3-dihydro-isoindol-1-one

5-Chloro-3-ethyl-2,3-dihydro-isoindol-1-one

Cat. No. B8564551
M. Wt: 195.64 g/mol
InChI Key: YLPNWMZFAPKBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133158B2

Procedure details

The mixture of 5-chloro-3-ethyl-2,3-dihydro-isoindol-1-one and 6-chloro-3-ethyl-2,3-dihydro-isoindol-1-one was subject to SFC separation (IC 250 mm×50 mm, 5 um, mobile phase A: supercritical CO2, B: IPA (0.05% NH3H2O), A:B=60:40 at 140 mL/min) to give (R or S)-5-chloro-3-ethyl-2,3-dihydro-isoindol-1-one (intermediate A-13-1a) and (S or R)-5-chloro-3-ethyl-2,3-dihydro-isoindol-1-one as one pair of enantiomers and (R or S)-6-chloro-3-ethyl-2,3-dihydro-isoindol-1-one and (S or R)-6-chloro-3-ethyl-2,3-dihydro-isoindol-1-one as another pair of enantiomers.

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[NH:6][CH:5]2[CH2:12][CH3:13].[Cl:14][C:15]1[CH:23]=[C:22]2[C:18]([CH:19]([CH2:25][CH3:26])[NH:20][C:21]2=[O:24])=[CH:17][CH:16]=1>>[C:7](=[O:11])=[O:24].[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[NH:6][CH:5]2[CH2:12][CH3:13].[Cl:14][C:15]1[CH:23]=[C:22]2[C:18]([CH:19]([CH2:25][CH3:26])[NH:20][C:21]2=[O:24])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(NC(C2=CC1)=O)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C(NC(C2=C1)=O)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subject to SFC separation (IC 250 mm×50 mm, 5 um, mobile phase A

Outcomes

Product
Name
Type
product
Smiles
C(=O)=O
Name
Type
product
Smiles
ClC=1C=C2C(NC(C2=CC1)=O)CC
Name
Type
product
Smiles
ClC1=CC=C2C(NC(C2=C1)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09133158B2

Procedure details

The mixture of 5-chloro-3-ethyl-2,3-dihydro-isoindol-1-one and 6-chloro-3-ethyl-2,3-dihydro-isoindol-1-one was subject to SFC separation (IC 250 mm×50 mm, 5 um, mobile phase A: supercritical CO2, B: IPA (0.05% NH3H2O), A:B=60:40 at 140 mL/min) to give (R or S)-5-chloro-3-ethyl-2,3-dihydro-isoindol-1-one (intermediate A-13-1a) and (S or R)-5-chloro-3-ethyl-2,3-dihydro-isoindol-1-one as one pair of enantiomers and (R or S)-6-chloro-3-ethyl-2,3-dihydro-isoindol-1-one and (S or R)-6-chloro-3-ethyl-2,3-dihydro-isoindol-1-one as another pair of enantiomers.

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[NH:6][CH:5]2[CH2:12][CH3:13].[Cl:14][C:15]1[CH:23]=[C:22]2[C:18]([CH:19]([CH2:25][CH3:26])[NH:20][C:21]2=[O:24])=[CH:17][CH:16]=1>>[C:7](=[O:11])=[O:24].[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[NH:6][CH:5]2[CH2:12][CH3:13].[Cl:14][C:15]1[CH:23]=[C:22]2[C:18]([CH:19]([CH2:25][CH3:26])[NH:20][C:21]2=[O:24])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(NC(C2=CC1)=O)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C(NC(C2=C1)=O)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subject to SFC separation (IC 250 mm×50 mm, 5 um, mobile phase A

Outcomes

Product
Name
Type
product
Smiles
C(=O)=O
Name
Type
product
Smiles
ClC=1C=C2C(NC(C2=CC1)=O)CC
Name
Type
product
Smiles
ClC1=CC=C2C(NC(C2=C1)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.